![molecular formula C17H15ClO2S B12605441 Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate CAS No. 918645-07-5](/img/structure/B12605441.png)
Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phenylsulfanyl group and a chloro substituent on the aromatic ring, making it a compound of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate typically involves the reaction of 2-chloro-4-(phenylsulfanyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted aromatic compounds
科学的研究の応用
Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The chloro substituent may enhance the compound’s binding affinity to its targets, thereby increasing its potency. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Ethyl 3-[2-bromo-4-(phenylsulfanyl)phenyl]prop-2-enoate
- Ethyl 3-[2-chloro-4-(methylsulfanyl)phenyl]prop-2-enoate
- Ethyl 3-[2-chloro-4-(phenylsulfinyl)phenyl]prop-2-enoate
Uniqueness
Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate is unique due to the presence of both a chloro and a phenylsulfanyl group on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
918645-07-5 |
|---|---|
分子式 |
C17H15ClO2S |
分子量 |
318.8 g/mol |
IUPAC名 |
ethyl 3-(2-chloro-4-phenylsulfanylphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H15ClO2S/c1-2-20-17(19)11-9-13-8-10-15(12-16(13)18)21-14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
InChIキー |
DDENXZULPQASIZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)SC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid](/img/structure/B12605367.png)
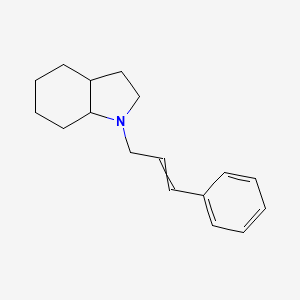
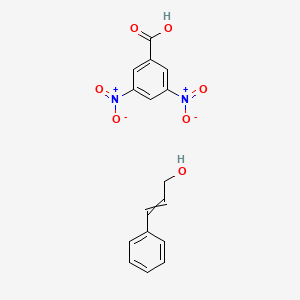
![{3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B12605395.png)
![Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)-](/img/structure/B12605398.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one](/img/structure/B12605409.png)
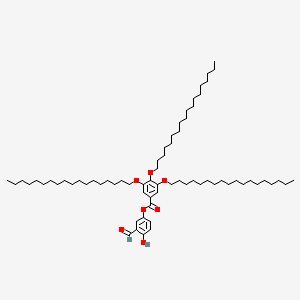
![1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one](/img/structure/B12605433.png)
![4-{[3,5-Bis(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B12605442.png)

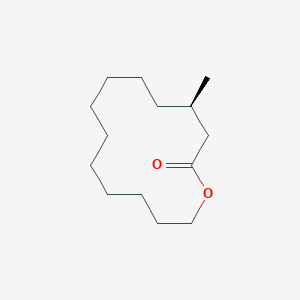
propanedinitrile](/img/structure/B12605456.png)
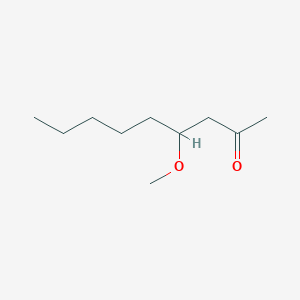
![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)
